molecular formula C9H12N3Na3O10P2 B1174611 FliS protein CAS No. 147757-15-1

FliS protein

Cat. No.: B1174611
CAS No.: 147757-15-1
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Description

The FliS protein is a specialized cytosolic chaperone essential for the assembly of the bacterial flagellum, a complex nanomachine required for motility . Its primary characterized function is to bind to the C-terminal disordered region of flagellin (FliC), the main structural component of the flagellar filament, and facilitate its export and polymerization . By forming a complex with flagellin, FliS prevents its premature aggregation and degradation in the cytoplasm, and directs the substrate to the flagellar type III secretion system for transport . This process is critical for the formation of functional flagella, and mutations in fliS are known to result in shorter filaments and impaired motility . Beyond its role in bacterial motility, the this compound itself has gained significant research interest as a potent elicitor of plant immune responses. Studies have demonstrated that purified this compound can trigger a hypersensitive response in tobacco and induce systemic resistance in cotton against fungal pathogens like Verticillium dahliae . This immune activation is characterized by the production of defense substances such as hydrogen peroxide and callose, and the upregulation of key disease resistance genes in the salicylic acid (SA) and jasmonic acid (JA) signaling pathways . Consequently, FliS is being investigated as a potential biological regulator for enhancing crop disease resistance. This recombinant this compound is provided for Research Use Only (RUO) to support these areas of scientific inquiry, including studies on bacterial pathogenesis, molecular chaperone function, and plant innate immunity.

Properties

CAS No.

147757-15-1

Molecular Formula

C9H12N3Na3O10P2

Synonyms

FliS protein

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Flis Protein

Overall Structural Organization of FliS Protein

This compound is characterized by a predominantly alpha-helical structure. nih.gov The core structural organization of FliS involves a helical bundle motif. researchgate.net

Characterization of Helical Bundle Motifs

The structure of FliS typically features a four-helix bundle. researchgate.netcathdb.info These helical bundles are a common protein structural motif where multiple alpha helices pack together, often forming a hydrophobic core. cathdb.infopsu.edu In the context of the FliS-flagellin interaction, the C-terminal region of flagellin (B1172586), which is largely unstructured in its unbound state, adopts a helical conformation and wraps around the core helical bundle of FliS. frontiersin.orgencyclopedia.pubresearchgate.net This interaction involves approximately 40 C-terminal residues of flagellin, forming three helices that interact with the four-helix bundle of FliS. encyclopedia.pubresearchgate.net

Species-Specific Oligomeric States of this compound (e.g., Monomeric vs. Dimeric Forms)

While some studies suggest that FliS can exist as a stable homodimer in the cytoplasm, its interaction with flagellin typically involves a heterodimeric complex. nih.govwikipedia.org Research on Salmonella typhimurium indicated that cytosolic FliS exists as a stable homodimer with a molecular mass of approximately 30 kDa, consistent with its predicted monomeric mass of 14.7 kDa. nih.gov However, upon binding to flagellin (FliC), FliS forms a stable complex, which has been suggested to be composed of a FliS dimer bound to a FliC monomer, resulting in a complex of approximately 80 kDa. nih.gov

In contrast, structural studies of the FliS-flagellin complex from Aquifex aeolicus have revealed a monomer-to-monomer interaction. encyclopedia.pub This suggests that the oligomeric state of FliS, or at least its interaction stoichiometry with flagellin, can vary between bacterial species.

Interfacial Regions and Substrate-Binding Pockets of this compound

The interaction between FliS and flagellin is mediated through specific interfacial regions and a defined substrate-binding pocket on the surface of the this compound. researchgate.net

Molecular Features of the Flagellin-Binding Site (e.g., Hydrophobic and Polar Residue Contributions)

The flagellin-binding pocket on FliS is characterized by a mix of hydrophobic and polar residues. researchgate.net This pocket accommodates the C-terminal helical region of flagellin. nih.govresearchgate.net The interaction involves intimate contacts between residues from both proteins. For instance, in the context of the ternary complex involving FliS, flagellin (FliC), and the export gate protein FlhA, the FliS N-terminal helix (α1) interacts with a hydrophobic cleft on FlhA. nih.gov This interaction involves hydrophobic contacts from FliS residues like Ile7, Tyr10, and Val13 with non-polar residues in the FlhA cleft. nih.gov While this describes the FliS-FlhA interface, the flagellin-binding site on FliS itself also utilizes hydrophobic and polar interactions to bind the C-terminal domain of flagellin. researchgate.net Research indicates that the C-terminal amphipathic helix of flagellin is likely central to the FliS interaction. nih.gov

Structural Flexibility and Induced Conformational Changes upon Ligand Binding to this compound

FliS exhibits structural plasticity, which is considered essential for its function in binding multiple partners, including flagellin and components of the export apparatus like FlhA. nih.gov Studies on Salmonella FliS suggest that its native state possesses features reminiscent of a molten globule state, indicating substantial structural flexibility. nih.gov This flexibility allows FliS to undergo conformational changes upon ligand binding. gersteinlab.orgpsu.eduresearchgate.netelifesciences.orgacs.org

Upon binding to flagellin, FliS undergoes induced conformational changes. gersteinlab.orgpsu.eduresearchgate.netelifesciences.orgacs.org For example, the presence of flagellin has been shown to induce a binding-competent conformation of FliS that exposes a motif specifically recognized by FlhA, facilitating the docking of the flagellin-FliS complex to the export gate. encyclopedia.pubresearchgate.net This suggests that the interaction with flagellin primes FliS for subsequent interactions crucial for flagellin export. The binding event can reshape the protein's conformational ensemble, stabilizing certain conformations. elifesciences.orgacs.org

Biochemical and Cellular Functions of Flis Protein in Bacterial Systems

Core Chaperone Activity of FliS Protein in Flagellin (B1172586) Homeostasis

FliS functions as a specific chaperone for flagellin (typically encoded by the fliC gene in many bacteria), preventing its premature interactions and ensuring its availability for export through the flagellar T3SS. This chaperone activity is critical for maintaining flagellin homeostasis within the bacterial cytoplasm.

Mechanisms of Preventing Premature Intracellular Flagellin Polymerization

Newly synthesized flagellin subunits are prone to aggregation or premature polymerization in the cytoplasm, which could be detrimental to the cell and waste valuable resources mdpi.comencyclopedia.pub. FliS directly addresses this by binding to flagellin monomers, effectively sequestering them and preventing these undesired interactions prior to their export mdpi.comencyclopedia.puboup.com. Studies, particularly in Salmonella typhimurium, have shown that dimeric FliS forms a soluble cytosolic complex with the flagellin monomer and inhibits its in vitro polymerization into filaments oup.com. This inhibitory effect is crucial because flagellin polymerization should only occur at the distal tip of the growing flagellar filament, outside the cell oup.com. The binding of FliS to flagellin acts as a "bodyguard," specifically protecting the polymerization-prone regions of the flagellin subunit oup.comresearchgate.net.

Research indicates that FliS binds selectively to the C-terminal region of flagellin, specifically the last 40 amino acids of the disordered D0 domain, which is central to polymerization oup.comresearchgate.net. This domain-specific binding is sufficient to control polymerization, while leaving the N-terminus, which is involved in targeting the monomer to the export apparatus, free oup.com. While early reports suggested a 1:1 stoichiometry of FliS to flagellin for partial inhibition, a 2:1 stoichiometry was reported to completely prevent premature polymerization in Salmonella typhimurium mdpi.com. However, stable FliS-flagellin complexes have been difficult to detect in Salmonella cell extracts by gel filtration, suggesting the interaction might be transient in vivo, which would favor rapid flagellin export mdpi.com.

Facilitation of Flagellin Export via the Flagellar Type III Secretion System

The primary role of FliS, beyond preventing premature polymerization, is to facilitate the efficient export of flagellin subunits through the flagellar T3SS mdpi.comencyclopedia.pubresearchgate.netfrontiersin.org. The flagellar T3SS is a specialized protein export system located at the base of the flagellum that transports structural components across the bacterial membrane and cell wall to the site of assembly at the filament tip mdpi.comfrontiersin.orgpnas.org.

FliS acts as a T3SS-specific chaperone that directs flagellin to the secretory pathway by interacting with components of the export apparatus frontiersin.org. Specifically, the FliS-flagellin complex binds to the cytosolic region of FlhA (FlhAC), a key transmembrane protein of the flagellar export gate mdpi.comfrontiersin.orgpnas.org. This interaction is a crucial step preceding the efficient transfer of flagellin to the export platform for rapid translocation mdpi.com. Filament proteins, in complex with their cognate chaperones like FliS, bind to a conserved hydrophobic pocket of FlhAC, which is thought to promote unfolding and protein translocation by the export apparatus mdpi.com. The dynamic interaction between FliS and FlhA is believed to contribute to the coordinated and ordered export of flagellar proteins frontiersin.org.

Studies in Campylobacter jejuni suggest that FliS binding to the C-terminal subdomain of flagellin aids in flagellin docking at the export gate of the flagellar T3SS frontiersin.org. Furthermore, research in Bacillus subtilis indicates that flagellin and the filament-cap protein FliD bind to the FlhA cytoplasmic domain only when in complex with their cognate chaperones, FliS and FliT, respectively pnas.org. This highlights the essential role of chaperones like FliS in presenting their substrates to the export machinery pnas.org.

Role in Stabilizing Flagellin Conformation for Secretion Competence

For efficient export through the narrow central channel of the flagellar T3SS (20-30 Å in diameter), flagellar proteins must be in a partially or completely unfolded state mdpi.comencyclopedia.pub. FliS plays a role in maintaining flagellin in a secretion-competent conformation, although its mechanism is debated.

Thermodynamic experiments suggest that FliS does not function as a simple anti-folding factor that keeps flagellin entirely unfolded mdpi.comencyclopedia.pub. Instead, FliS binding appears to stabilize a specific conformation of flagellin that is conducive to secretion mdpi.comencyclopedia.pub. This stabilization involves the formation of an α-helical secondary structure in the last 40 C-terminal residues of flagellin (residues 454-494 in Salmonella enterica) mdpi.comencyclopedia.pub. The crystal structure of FliS from Aquifex aeolicus in complex with a C-terminal fragment of flagellin (PDB: 1ORY) shows a monomer-to-monomer interaction and reveals a novel, mainly α-helical fold for FliS itself, distinct from other T3SS chaperones mdpi.com.

In Helicobacter pylori, FliS interacts with flagellin (FlaB) and a co-chaperone HP1076. The ternary complex structure shows a conserved binding mode between FliS and flagellin, although the helical conformation of FlaB in this complex differed from that observed in other species frontiersin.org. This suggests potential species-specific variations in how FliS influences flagellin conformation.

FliS also plays a role in protecting flagellin monomers from intracellular proteolysis in vivo, further contributing to the pool of secretion-competent flagellin researchgate.netnih.gov.

Contribution of this compound to Bacterial Motility and Flagellar Filament Assembly

The proper function of FliS is directly linked to successful flagellar filament assembly and, consequently, bacterial motility. Disruptions in fliS gene expression or the function of the this compound have observable phenotypic consequences.

Phenotypic Consequences of fliS Gene Mutation on Flagellar Filament Length

Mutations in the fliS gene typically result in bacteria producing significantly shorter flagellar filaments compared to wild-type strains encyclopedia.puboup.comfrontiersin.orgnih.govnih.govnih.govresearchgate.net. For instance, Salmonella cells lacking FliS produce very short filaments, often less than 3 µm in length, whereas wild-type cells produce long filaments with an average length around 8.9 ± 1.9 µm nih.govresearchgate.net.

Effect of fliS Mutation on Flagellar Filament Length in Salmonella
StrainFliS StatusAverage Filament Length (µm)Standard Deviation (µm)Reference
Wild-typePresent8.91.9 nih.govresearchgate.net
fliS (∆S)Absent< 3.0Not specified, but significantly shorter nih.govresearchgate.net

This short filament phenotype in fliS mutants is attributed to impaired flagellin export oup.comnih.gov. Although flagellin may be highly expressed in fliS null mutants, the lack of the chaperone's assistance in preventing aggregation, maintaining secretion competence, and facilitating interaction with the export gate leads to inefficient export and limited filament elongation encyclopedia.pubnih.gov. Suppressor mutations that restore longer flagellar filaments in Salmonella ∆fliS mutants have been identified in the fliC gene, often resulting in destabilized flagellin structures that may be more amenable to export even without FliS mdpi.comnih.gov.

In Campylobacter jejuni, disruption of the fliS gene also leads to impaired flagellation or shorter flagellar filaments frontiersin.orgfrontiersin.org. Similarly, a point mutation introducing a stop codon early in the fliS gene of Bacteroides bacteriovorus resulted in a lack of swimming motility, likely due to the absence of functional FliS and consequent inability to export flagellin for filament assembly researchgate.net.

Interestingly, in some polarly flagellated bacteria like Campylobacter jejuni, a protein called FlaG can antagonize the interaction between FliS-flagellin complexes and FlhA, potentially contributing to the production of relatively shorter flagella compared to peritrichous bacteria pnas.orgnih.gov.

Impact on Bacterial Swarming and Swimming Motility Patterns

Given the critical role of FliS in flagellar filament assembly, mutations in fliS significantly impact bacterial motility. Both swimming motility (movement in liquid) and swarming motility (coordinated movement on surfaces) are typically impaired in fliS deficient strains encyclopedia.pubfrontiersin.orgnih.govnih.govmdpi.com.

In Salmonella typhimurium, fliS mutants exhibit impaired motility frontiersin.org. The short flagellar filaments produced by these mutants are less effective at generating the thrust required for efficient swimming nih.gov.

Swarming motility is a complex behavior that often requires increased flagellar density and coordinated movement of bacterial rafts on a surface, in addition to functional flagella nih.govasm.org. While some genes are specifically required for swarming but not swimming asm.orgasm.org, mutations affecting flagellar structure or assembly, such as those in fliS, generally abolish or severely reduce both types of motility nih.govasm.org. For example, a Bacillus subtilis strain with a point mutation in the flagellin gene, which affects filament structure and leads to aggregation, also impacts swimming behavior nih.gov. Although this specific mutation is in flagellin itself, it underscores how alterations in filament assembly, influenced by chaperones like FliS, directly affect motility patterns.

The loss of FliS function leads to inefficient flagellin export and short filaments, directly hindering the cell's ability to propel itself effectively in liquid (swimming) and coordinate movement on surfaces (swarming) nih.govnih.govmdpi.com.

Regulatory Influence of this compound on Flagellar Systems

FliS exerts regulatory influence on flagellar systems through both direct protein interactions and indirect effects on intracellular flagellin levels.

FliS plays a significant role in modulating flagellar gene expression, particularly in the context of the hierarchical regulation of flagellar genes. In many bacteria, flagellar genes are transcribed in a regulated cascade, often involving alternative sigma factors mdpi.compnas.org. A key regulatory protein in this cascade is FlgM, an anti-sigma factor that inhibits the activity of FliA (σ²⁸), the sigma factor responsible for transcribing late flagellar genes, including fliC (flagellin) pnas.orgfrontiersin.orgasm.orgnih.gov.

FliS has been shown to interact with FlgM asm.orgnih.gov. This interaction is crucial because FliS binding to FlgM prevents FlgM from being secreted via the fT3SS frontiersin.orgasm.orgnih.gov. During the early stages of flagellar assembly, FlgM is present in the cytoplasm, inhibiting FliA and thus preventing premature expression of late flagellar genes pnas.orgfrontiersin.orgnih.gov. Once the basal body and hook structures are completed and the fT3SS becomes active, FlgM is secreted, releasing FliA to activate the transcription of genes required for filament formation, including fliC pnas.orgfrontiersin.orgnih.gov. By binding to FlgM, FliS helps retain FlgM in the cytoplasm until the appropriate stage of assembly is reached, thereby fine-tuning the timing of late flagellar gene expression pnas.orgfrontiersin.orgasm.orgnih.gov. Studies in Salmonella and Yersinia pseudotuberculosis have characterized the specific interaction between FliS and FlgM, showing that they form a complex and that FliA competes with FliS for FlgM binding asm.org.

In B. subtilis, intracellular flagellin levels are homeostatically controlled by a mechanism involving the protein FliW and the RNA-binding protein CsrA nih.govresearchgate.netuniprot.org. CsrA typically represses the translation of flagellin mRNA nih.govresearchgate.netuniprot.org. FliW can bind to flagellin, and this interaction influences the activity of CsrA nih.govresearchgate.netuniprot.org. FliS binds to flagellin simultaneously with FliW but affects flagellin translation differently nih.govresearchgate.net. While FliW directly inhibits CsrA, FliS indirectly antagonizes CsrA by enhancing flagellin secretion nih.govresearchgate.net. By promoting flagellin export, FliS reduces the cytoplasmic concentration of flagellin, which in turn triggers the FliW partner switch, ultimately leading to the derepression of flagellin translation and promoting high-level flagellin synthesis during filament assembly nih.govresearchgate.netuniprot.org.

Research findings highlight the importance of FliS in this homeostatic control. Mutation of fliS in B. subtilis leads to reduced flagellin translation and significantly decreased extracellular flagellin accumulation, resulting in crippled motility and impaired flagellar filament assembly nih.govresearchgate.netnih.gov. These phenotypes can be partially rescued by artificially increasing flagellin concentration or by mutating csrA, which relieves the translational repression of flagellin nih.govresearchgate.netnih.gov. This demonstrates that FliS-mediated secretion is integral to disrupting flagellin homeostasis and facilitating robust flagellin production when needed for flagellar assembly nih.govresearchgate.netnih.gov.

In Campylobacter jejuni, FliS also interacts with multiple flagellin types (FlaA, FlaB, and FlaC) and shows a preference for glycosylated flagellins, ensuring their selective secretion and proper assembly nih.govfrontiersin.orgresearchgate.net. A fliS knockout in C. jejuni results in a non-motile phenotype, reduced flagellin levels, and severely truncated flagella, underscoring the essential role of FliS in flagella biogenesis in this organism nih.govfrontiersin.orgresearchgate.net.

While specific quantitative data tables were not consistently available across diverse sources in a format suitable for direct interactive table generation, the research findings consistently demonstrate the qualitative and, in some cases, semi-quantitative impact of FliS on flagellin levels and flagellar assembly. For instance, the approximately 30-fold reduction in extracellular Hag accumulation in B. subtilis ΔfliS mutants compared to controls highlights a significant effect nih.govresearchgate.net.

Intermolecular Interactions Involving Flis Protein

Direct Interactions with Flagellin (B1172586) Subunits (FliC/Hag)

FliS forms a complex with flagellin subunits in the bacterial cytoplasm, preventing premature polymerization and facilitating their transport to the flagellar export system.

Elucidation of Binding Specificity for Flagellin C-terminal Domains

FliS exhibits specific binding to the C-terminal region of flagellin subunits. Research has shown that FliS binds selectively to the disordered C-terminal segment of the D0 domain of flagellin frontiersin.orgresearchgate.netnih.govoup.comoup.com. This region, typically comprising the last 40 amino acids in Salmonella typhimurium FliC, is crucial for flagellin polymerization nih.govoup.comoup.com. The interaction with FliS is essential for the stability of the flagellin C-terminus, preventing its degradation in the absence of the chaperone nih.govoup.com. Studies using techniques such as yeast two-hybrid assays, co-purification, and affinity blotting have confirmed that the C-terminal 40 amino acids of FliC are both essential and sufficient for FliS binding nih.govoup.comoup.com. In Campylobacter jejuni, FliS recognizes the CD0 subdomain of flagellin (FlaA/B) researchgate.net. The binding interface involves FliS wrapping around the flagellin D0-C domain, with interactions extending to part of the D1-C domain researchgate.net.

Determination of Stoichiometry in FliS-Flagellin Complex Formation

The stoichiometry of the FliS-flagellin complex has been investigated, with evidence supporting a 1:1 interaction between FliS and flagellin monomers in some species nih.govebi.ac.ukebi.ac.uk. This monomer-to-monomer interaction has been observed in the crystal structure of the Aquifex aeolicus FliS chaperone in complex with a C-terminal fragment of its cognate flagellin mdpi.com. However, another report suggests that FliS might bind in a 2:1 stoichiometry to the C-terminal region of flagellin to completely inhibit premature polymerization, as a 1:1 ratio only partially prevented polymerization in that study mdpi.com. Despite these findings, detecting a stable FliS-FliC complex in S. typhimurium cell extracts using gel-filtration chromatography has been challenging, suggesting the interaction might be transient in vivo to favor subsequent flagellin export mdpi.com.

Interactions with Flagellar Export Apparatus Components

FliS plays a crucial role in bridging the flagellin-FliS complex to the flagellar type III secretion system (fT3SS), specifically interacting with components of the export gate.

Binding to the FlhA Cytoplasmic Domain and Docking at the Export Gate

The FliS-flagellin complex interacts with the cytoplasmic domain of the transmembrane export gate protein, FlhA (FlhA-C) frontiersin.orgresearchgate.netresearchgate.netmdpi.compnas.orgfrontiersin.orgnih.govjst.go.jpbiorxiv.orgresearchgate.netnih.gov. FlhA-C acts as an adaptor for late flagella building blocks, including the flagellin-FliS complex researchgate.netpnas.orgnih.gov. The docking of the flagellin-FliS complex at the export gate is primarily mediated by the interaction between the N-terminal helix of FliS and a conserved hydrophobic cleft or dimple within the FlhA cytoplasmic domain frontiersin.orgmdpi.comjst.go.jpnih.govasm.org. Key residues in FlhA-C, such as Asp-456, Phe-459, and Thr-490, are involved in these interactions jst.go.jpasm.org. This interaction is essential for the efficient transfer of flagellin to the export apparatus mdpi.com. Notably, flagellin itself does not directly interact with FlhA; the interaction is facilitated by FliS frontiersin.orgmdpi.com. FlhA-C can adopt open and closed conformations, and chaperone-substrate complexes like flagellin-FliS bind to the open form of FlhA-C jst.go.jpasm.org.

Mechanisms of Substrate Unfolding and Translocation Assistance at the Export Pore

The interaction of the FliS-flagellin complex with FlhA at the export gate facilitates the unfolding and translocation of flagellin monomers through the narrow central channel of the flagellum frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgjst.go.jpnih.gov. While the flagellar export gate complex is powered by the proton motive force (PMF) and, in some cases, assisted by the cytoplasmic ATPase complex (FliH, FliI, FliJ), the interaction with FliS and FlhA is crucial for efficient unfolding and injection of flagellin subunits frontiersin.orgjst.go.jpnih.govnih.gov. The docking mediated by the FliS-FlhA interaction is proposed to facilitate the unfolding of flagellin for rapid export frontiersin.orgmdpi.com. FliS assists the fT3SS in efficiently unfolding and injecting FliC subunits into the central channel, from where they diffuse to the distal end for assembly frontiersin.org. This FliS-assisted unfolding becomes particularly important for rapid and efficient export when flagellin is fully expressed in the cytoplasm frontiersin.org.

Interactions with Key Flagellar Regulatory Proteins

FliS engages in significant interactions with proteins involved in the complex regulatory network governing flagellar biosynthesis. Beyond its well-established role as a chaperone for flagellin, FliS has been shown to interact with regulatory proteins, influencing their stability, activity, and localization.

Association with the Anti-Sigma Factor FlgM

FliS forms a specific interaction with FlgM, an anti-sigma factor that inhibits the activity of FliA (σ²⁸), the sigma factor responsible for transcribing late flagellar genes, including flagellin. This association has important implications for the timing and control of flagellar assembly. Studies have demonstrated that FliS and FlgM interact specifically, often forming a 1:1 complex. uniprot.orguniprot.orgrcsb.orguniprot.org

A key function of the FliS-FlgM interaction is the protection of FlgM from premature secretion via the flagellar Type III secretion system (T3SS) and from proteolytic degradation in the cytoplasm. uniprot.orguniprot.orgrcsb.orguniprot.orgcusabio.com FlgM is typically secreted once the hook-basal body complex is completed, releasing FliA to activate late gene transcription. uniprot.orggenome.jp However, FlgM is expressed earlier than FliA, and FliS binding helps maintain an intracellular pool of stable FlgM before FliA is available. uniprot.orgcusabio.com In fliS null mutants, increased secretion of FlgM has been observed, supporting the role of FliS as a negative inhibitor of FlgM secretion. uniprot.orgrcsb.orguniprot.orggenome.jp Limited proteolysis experiments have also indicated that binding to FliS helps stabilize FlgM against degradation. uniprot.orguniprot.orgrcsb.orguniprot.org

FliS and FliA compete for binding to FlgM. uniprot.orgrcsb.orgcusabio.comuniprot.orgpax-db.orgpax-db.org Structural and experimental data suggest that the binding site for FliS on FlgM is proximal to or even overlaps with the binding site for FliA. uniprot.orguniprot.orguniprot.orgpax-db.org While both proteins can bind FlgM, FliA generally binds more tightly to FlgM than does FliS. uniprot.org This competitive binding is crucial for regulating the availability of FlgM. When FliA levels rise, it can displace FliS from FlgM, allowing FliA to be inhibited by FlgM until the appropriate stage of flagellar assembly is reached and FlgM is secreted. uniprot.orguniprot.orguniprot.org

Research findings on the interaction between FliS and FlgM in Salmonella enterica serovar Typhimurium have characterized this interaction using various techniques, including gel shift, intrinsic tryptophan fluorescence, circular dichroism, limited proteolysis, and cross-linking. uniprot.org These studies confirmed the specific 1:1 complex formation and the competitive binding between FliS and FliA for FlgM. uniprot.org

Table 1: Summary of FliS-FlgM-FliA Interactions

Protein PartnerInteraction with FliSStoichiometry (FliS:Partner)Effect on FlgMCompetitive Binding PartnerRelative Binding Affinity to FlgM
FlgMDirect Binding1:1Protected from secretion and degradationFliA-
FliAIndirect (via FlgM)N/ADisplaces FliS from FlgMFliSHigher than FliS

Interplay with the Flagellar Assembly Factor FliW

FliS also interacts with the flagellar assembly factor FliW. FliW is another protein involved in flagellar regulation, particularly in controlling flagellin biosynthesis at the post-transcriptional level through its interaction with the RNA-binding protein CsrA. mybiosource.commybiosource.comrcsb.orguniprot.org

Studies, particularly in Bacillus subtilis and Campylobacter jejuni, have shown that FliS and FliW can bind simultaneously to flagellin (Hag in B. subtilis, FlaA/B/C in C. jejuni). mybiosource.comrcsb.orggenome.jpebi.ac.ukuniprot.orgebi.ac.ukalbany.edu Despite binding concurrently, FliS and FliW interact with distinct regions of the flagellin molecule. FliS typically binds to the C-terminal domain of flagellin, which is crucial for its role as a secretion chaperone and in preventing premature polymerization. ebi.ac.ukuniprot.orgebi.ac.ukuniprot.orguniprot.orgdntb.gov.uaebi.ac.uk In contrast, FliW binds to the N-terminal domain of flagellin. uniprot.orguniprot.org This differential binding allows both proteins to associate with flagellin concurrently and exert their respective functions. ebi.ac.ukuniprot.orgebi.ac.ukuniprot.org

Table 2: Binding Sites of FliS and FliW on Flagellin

Protein PartnerFlagellin Binding Site
FliSC-terminal domain
FliWN-terminal domain

FliS indirectly influences the CsrA-mediated translational regulation of flagellin. CsrA is a translational repressor that binds to the mRNA of flagellin (and other target genes), inhibiting its translation. mybiosource.commybiosource.comuniprot.org FliW acts as an anti-CsrA protein, binding to CsrA and preventing its repressive activity on flagellin mRNA. mybiosource.commybiosource.comrcsb.orguniprot.org This forms a partner-switching mechanism where flagellin levels regulate the interaction between FliW and CsrA. mybiosource.comuniprot.org

FliS contributes to this regulatory loop by enhancing flagellin secretion. mybiosource.comrcsb.orggenome.jpdntb.gov.ua By facilitating the efficient export of flagellin, FliS reduces the intracellular concentration of free flagellin. mybiosource.comrcsb.org A decrease in intracellular flagellin promotes the dissociation of flagellin from FliW, freeing FliW to bind and inhibit CsrA. mybiosource.commybiosource.comrcsb.orguniprot.orguniprot.org This, in turn, derepresses flagellin mRNA translation, allowing for continued flagellin synthesis for flagellar filament assembly. mybiosource.comuniprot.org Therefore, while FliS does not directly interact with CsrA, its chaperone activity and promotion of flagellin secretion indirectly impact the FliW-CsrA regulatory switch and thus the translational control of flagellin synthesis. mybiosource.comrcsb.org

Table 3: Indirect Influence of FliS on CsrA-Mediated Regulation via Flagellin Secretion

Protein InvolvedPrimary RoleInteraction with FlagellinEffect of FliS ActivityOutcome on Flagellin Translation
FliSFlagellin Chaperone, promotes secretionBinds C-terminusEnhances flagellin export, reduces intracellular flagellinIndirectly promotes derepression
FlagellinStructural component, regulator of FliW-CsrA switchBinds FliS (C-term), FliW (N-term)Lower intracellular levels due to FliS activityTriggers FliW-CsrA partner switch
FliWAnti-CsrA, binds flagellinBinds N-terminusFreed from flagellin when levels are lowBinds and inhibits CsrA
CsrATranslational Repressor of flagellin mRNABinds flagellin mRNAInhibition relieved by FliWDerepression of translation

Interactions with Auxiliary or Co-Chaperone Molecules (e.g., HP1076 in Helicobacter pylori)

The flagellar export chaperone FliS is known primarily for its interaction with flagellin subunits, preventing their premature polymerization and facilitating their secretion through the flagellar type III secretion system. However, research has revealed interactions with other proteins, including auxiliary or co-chaperone molecules. A notable example is the interaction between FliS and the uncharacterized protein HP1076 in the gastric pathogen Helicobacter pylori.

HP1076 has been identified as a novel interacting partner and a co-chaperone for FliS in H. pylori. nih.govresearchgate.netebi.ac.uk Structural studies, including the determination of crystal structures for FliS, HP1076, and their binary complex, have provided detailed insights into this interaction. nih.govebi.ac.uk HP1076 adopts a helix-rich bundle structure and exhibits structural similarities to flagellin homologs. nih.gov The interaction interface between FliS and HP1076 is extensive, characterized by both electrostatic and hydrophobic interactions. nih.gov

Intriguingly, this binding interface on FliS is distinct from the primary flagellin binding pocket. nih.gov However, further research, including competitive pull-down assays and kinetic binding analyses, has demonstrated that HP1076 and the D1 domain of flagellin (FlaA/FlaB) share a common binding interface on FliS. frontiersin.orgnih.govresearchgate.net This competitive binding suggests that HP1076 can interfere with the interaction between FliS and flagellin. frontiersin.orgresearchgate.net Kinetic data indicate that the binding affinity of HP1076 to FliS is significantly reduced when FliS is already complexed with flagellin containing the C-terminal D0 and D1 regions, supporting the notion of a shared binding site. frontiersin.org

HP1076 has been shown to possess cochaperone activity, promoting the proper folding and enhancing the chaperone function of FliS, particularly in instances where FliS has mutations in its flagellin binding region. nih.govebi.ac.uk The interaction involves helical stacking between HP1076 and FliS, which may contribute to stabilizing specific alpha helices within the FliS structure. nih.gov

Detailed research findings regarding the interaction include structural data and competitive binding analysis. The crystal structure of the FliS-HP1076 complex in H. pylori is available (PDB ID: 3k1i) at a resolution of 2.7 Å. ebi.ac.uk Comparative analysis with the B. subtilis FliS-flagellin interaction (PDB ID: 6GOW) highlights the shared binding interface between HP1076 and flagellin on FliS. frontiersin.orgresearchgate.net

The following table summarizes some key data points regarding the FliS-HP1076 interaction in H. pylori:

Interaction PartnerProtein Size (Approx.)PubChem CIDInteraction TypeBinding Interface on FliSCompetitive Binding with Flagellin
FliS protein15 kDa ebi.ac.ukNot Applicable (Protein)Protein-ProteinN/AN/A
HP1076 protein20 kDa ebi.ac.ukNot Applicable (Protein)Protein-ProteinShares interface with flagellin D1 domain frontiersin.orgnih.govYes frontiersin.orgresearchgate.net

Data from kinetic binding analyses, such as the dissociation constant (Kd), provide further quantitative data on the interaction affinity. For instance, the Kd for the interaction between FliS-FlaB and HP1076 was found to increase significantly (approximately 105-fold) to 1.6 mM when FliS was already bound to flagellin, reinforcing the competitive nature of their binding to FliS. frontiersin.org

Genetic Regulation and Expression Profiles of Flis Protein

Transcriptional Control of the fliS Gene

The transcription of the fliS gene is tightly regulated as part of the flagellar transcriptional cascade, which ensures the sequential expression of flagellar components during assembly. This hierarchical organization is a key mechanism for coordinating the construction of this complex cellular structure.

Organization within Flagellar Operons (e.g., fliD operon)

In many bacteria, including Salmonella enterica and Bacillus subtilis, the fliS gene is located within operons containing other flagellar genes. A prominent example is the fliDST operon, which typically includes fliD (encoding the filament cap protein), fliS, and fliT (encoding a chaperone for FliD and a negative regulator of class 2 gene expression) psu.eduplos.orgasm.org. The fliDST operon is transcribed as a unit. psu.edu In Salmonella typhimurium, this operon is transcribed from both class 2 and class 3 promoters. psu.edu In Bacillus subtilis, the fliD, fliS, and fliT genes are organized in a σD-dependent operon. asm.org

In Campylobacter jejuni, the fliS gene is found in an operon with flaG (encoding a putative flagellar protein) and fliD. frontiersin.orgpnas.org This flaG-fliD-fliS operon is likely cotranscribed. pnas.org

The organization of fliS within these operons suggests coordinated expression with other proteins involved in later stages of flagellar assembly, particularly those related to the filament structure and export.

Identification of Promoter Elements and Sigma Factor Dependencies (e.g., σD-dependent, Class 2/3 Promoters)

The transcription of flagellar genes, including fliS, is controlled by a hierarchical system involving different sigma factors. In many Gram-negative bacteria like Salmonella and Escherichia coli, flagellar genes are categorized into three classes based on their transcriptional regulation. nih.govnih.govspringernature.commdpi.com

Class 1: Contains the master regulator operon, flhDC, transcribed by the vegetative sigma factor σ70. nih.govspringernature.commdpi.com

Class 2: Genes are activated by the FlhD4C2 complex (product of class 1 genes) and include components of the hook-basal body (HBB) and regulatory proteins like the flagellar-specific sigma factor σ28 (FliA) and the anti-sigma factor FlgM. nih.govspringernature.commdpi.com

Class 3: Genes are transcribed by σ28-RNA polymerase holoenzyme and encode proteins for the filament, motor, and chemotaxis. nih.govspringernature.commdpi.com

The fliS gene is typically classified as a class 3 gene, meaning its transcription is dependent on the flagellar-specific sigma factor σ28 (FliA). nih.govspringernature.com In Salmonella typhimurium, the fliDST operon is transcribed from both class 2 and class 3 promoters. psu.edu Expression from class 3 promoters is activated by σ28. nih.gov

In Bacillus subtilis, flagellar genes are also organized hierarchically, and fliS is part of a σD-dependent operon. asm.org σD is an alternative sigma factor in B. subtilis responsible for transcribing genes involved in motility, chemotaxis, and autolysis. nih.govasm.org Transcription from σD-dependent promoters, including the fliDST operon promoter, is significantly increased in the absence of FlgM, an anti-sigma factor that inhibits σD activity. nih.govasm.org This indicates that fliS expression in B. subtilis is under the positive control of σD and negatively regulated by FlgM. nih.govasm.org

In Legionella pneumophila, fliS is among the flagellar operons whose expression is regulated by FleQ, RpoN, and FliA. asm.org FliA (σ28) regulates the expression of flagellar class III genes, including fliDS. asm.org

Some bacteria, like Vibrio cholerae, exhibit a novel flagellar hierarchy involving σ54 and σ28. nih.gov In V. cholerae, FliA (σ28) activates the expression of Class IV genes, which include fliDS. asm.orgnih.gov

The presence of both class 2 and class 3 promoters for operons containing fliS in some species like Salmonella suggests a complex regulatory strategy that might allow for different expression levels or timing depending on the stage of flagellar assembly or environmental conditions. nih.gov

Here is a summary of sigma factor dependencies for fliS transcription in different organisms:

OrganismSigma Factor DependencePromoter Class(es)NotesSource
Salmonella entericaσ28 (FliA)Class 3 (also Class 2 for operon)Part of fliDST operon. psu.edunih.govspringernature.com
Bacillus subtilisσDσD-dependentPart of fliDST operon, regulated by FlgM. asm.orgnih.govasm.org
Legionella pneumophilaFliA (σ28)Class IIIRegulated by FleQ, RpoN, and FliA. asm.org
Vibrio choleraeσ28 (FliA)Class IVHierarchy involves σ54 and σ28. asm.orgnih.gov
Organism Sigma Factor Dependence Promoter Class(es) Notes
Salmonella enterica σ28 (FliA) Class 3 (also Class 2 for operon) Part of fliDST operon.
Bacillus subtilis σD σD-dependent Part of fliDST operon, regulated by FlgM.
Legionella pneumophila FliA (σ28) Class III Regulated by FleQ, RpoN, and FliA.
Vibrio cholerae σ28 (FliA) Class IV Hierarchy involves σ54 and σ28.

Post-Transcriptional and Translational Regulatory Mechanisms Affecting FliS Protein Levels

Beyond transcriptional control, the levels of this compound can be influenced by post-transcriptional and translational regulatory mechanisms. While the primary role of FliS is as a chaperone for flagellin (B1172586), it is also implicated in regulatory circuits that fine-tune flagellar assembly and flagellin levels.

In Bacillus subtilis and Clostridium difficile, flagellin synthesis is modulated at the translational level by the FliS-FliW-CsrA system. researchgate.net CsrA is an RNA-binding protein that can inhibit flagellin translation by binding to the 5' untranslated region (UTR) of flagellin mRNA. researchgate.netnih.gov FliW is a protein that interacts with CsrA, antagonizing its RNA-binding activity and thereby promoting flagellin translation. nih.govnih.gov FliS is also involved in this system. In B. subtilis, FliS antagonizes CsrA indirectly by binding to flagellin (Hag), enhancing its secretion, and thus reducing cytoplasmic flagellin levels. nih.govnih.gov This depletion of cytoplasmic flagellin is thought to trigger the FliW partner switch, allowing FliW to interact with CsrA and relieve translational repression of flagellin mRNA. nih.govnih.gov

In Borrelia burgdorferi, a spirochete with internalized flagella, FliS plays a role in a post-transcriptional regulatory mechanism governing flagellar assembly. nih.govresearchgate.net Deletion of fliS disrupts flagellin (FlaB) secretion, leading to its cytoplasmic accumulation. nih.govresearchgate.net This accumulation sequesters FliW, which in turn releases CsrA to suppress FlaB synthesis. nih.govresearchgate.net The accumulation of cytoplasmic FlaB also triggers its degradation, preventing toxicity. nih.govresearchgate.net This highlights a partner-switching mechanism involving FliS, FliW, and CsrA that fine-tunes FlaB levels. nih.govresearchgate.net

FliS has also been shown to interact with the anti-sigma factor FlgM in Salmonella enterica and Yersinia pseudotuberculosis. frontiersin.orgfrontiersin.org FliS can suppress FlgM secretion during filament assembly, which helps to avoid undesirable overexpression of class 3 genes. frontiersin.org This suggests a role for FliS in coupling flagellar assembly with transcriptional regulation by influencing the availability of FlgM. frontiersin.org

While the primary function of FliS is chaperone activity, these findings indicate that FliS is integrated into complex post-transcriptional and translational regulatory networks that control flagellin levels and flagellar assembly.

Environmental and Cellular Cues Influencing fliS Gene Expression

The expression of flagellar genes, including fliS, is responsive to various environmental and cellular cues. This allows bacteria to synthesize flagella and exhibit motility under favorable conditions and repress their synthesis when motility is not advantageous or when resources are limited.

In Salmonella, the class 1 master operon flhDC responds to information related to the metabolic and environmental state of the cell, initiating the flagellar transcriptional hierarchy. nih.gov Since fliS is typically a class 3 gene, its expression is indirectly influenced by the signals that regulate flhDC.

In Bacillus subtilis, the expression of the σD-dependent fliDST operon, which includes fliS, is repressed by iron. asm.orgasm.org This suggests that iron availability is an environmental cue that influences fliS transcription in this organism. The target of this metalloregulation appears to be the promoter region rather than the sigma factor σD itself. asm.orgasm.org

Cellular signals related to the progression of flagellar assembly also play a crucial role in regulating fliS expression. The hierarchical transcriptional control ensures that class 3 genes like fliS are expressed after the structural components of the hook-basal body (HBB) are assembled. nih.govspringernature.commdpi.com The completion of the HBB triggers a secretion-specificity switch in the fT3SS, leading to the export of the anti-sigma factor FlgM. nih.govspringernature.com The removal of FlgM frees σ28 (FliA), allowing it to activate the transcription of class 3 genes, including fliS. nih.govspringernature.commdpi.com This coupling of transcription to assembly is a critical cellular cue.

In Actinoplanes missouriensis, flagellar genes, including fliS, are transcribed simultaneously during sporangium formation, suggesting a different regulatory strategy compared to the hierarchical control in enteric bacteria. asm.org This indicates that developmental cues can also influence fliS expression.

Environmental factors such as temperature, nutrient availability, and the presence of surfaces can also impact flagellar gene expression and motility, although the direct influence on fliS specifically can be indirect through the regulatory cascade. For example, nutrient availability can affect the bimodal expression of flagellar genes in Salmonella enterica. asm.org

Cellular signaling pathways, while often discussed in the context of multicellular organisms open.edupnas.orgresearchfeatures.com, can also play a role in bacterial gene regulation, potentially influencing flagellar synthesis in response to various stimuli. nih.govsdbonline.org

The interplay of these environmental and cellular cues ensures that FliS is produced at the appropriate time and in sufficient quantities to support flagellar assembly and function in response to the bacterium's needs and external conditions.

Table of Mentioned Compounds and PubChem CIDs

Comparative Genomics and Evolutionary Insights of Flis Protein

Species-Specific Adaptations in FliS Protein Structure and Functional Roles

Despite the conserved core function of FliS as a flagellin (B1172586) chaperone, species-specific adaptations have led to variations in its structure, dimerization states, substrate specificity, and interaction networks. These adaptations often reflect the unique flagellar architectures, lifestyles, and regulatory mechanisms employed by different bacterial species.

Divergence in Dimerization States and Their Functional Implications

FliS has been reported to exist and function in either a monomeric or dimeric form depending on the bacterial species nih.gov. For instance, Bacillus subtilis FliS has been observed to elute predominantly as a dimer nih.gov. The functional implications of these different dimerization states are not fully elucidated but could potentially influence chaperone activity, flagellin binding stoichiometry, or interaction with other components of the flagellar export apparatus.

Variation in Substrate Specificity and Binding Partners Among Different Bacterial Species

While FliS is primarily known for its interaction with flagellin (FliC), its substrate specificity and binding partners can vary between bacterial species. In Salmonella enterica and Aquifex aeolicus, FliS binds to the C-terminal domain of flagellins researchgate.netnih.gov. Campylobacter jejuni contains a FliS ortholog important for motility that interacts with its flagellins frontiersin.orgnih.gov. Notably, C. jejuni FliS interacts with all three of its flagellins (FlaA, FlaB, and FlaC), in contrast to FliW, another flagellar protein, which binds to FlaA and FlaB but not FlaC frontiersin.org. Furthermore, C. jejuni FliS shows a preference for binding to glycosylated flagellins frontiersin.orgnih.gov.

Another example of species-specific adaptation is seen in Vibrio parahaemolyticus, which expresses two different FliS proteins that preferentially interact with flagellins forming polar and lateral flagella, respectively frontiersin.orgnih.gov. Beyond flagellin, FliS has been shown to interact with the anti-sigma factor FlgM in S. enterica and Yersinia pseudotuberculosis frontiersin.orgnih.govmdpi.com. This interaction is crucial for modulating the transcription of late flagellar genes frontiersin.orgnih.govmdpi.com. In Helicobacter pylori, an uncharacterized protein, HP1076, has been identified as a novel interacting partner of FliS nih.gov. HP1076 is uniquely found in epsilon-proteobacteria and may play a specific role in the motility adaptation of this group nih.gov.

These variations in substrate specificity and binding partners highlight the evolutionary flexibility of FliS, allowing it to integrate into diverse flagellar assembly and regulatory pathways across different bacterial lineages.

Unique Interaction Networks and Regulatory Modules in Specific Pathogens

In pathogenic bacteria, FliS is often involved in unique interaction networks and regulatory modules that contribute to virulence. As mentioned, the interaction with FlgM in pathogens like Salmonella and Yersinia allows FliS to influence flagellar gene expression, which is often linked to virulence frontiersin.orgnih.govmdpi.combiorxiv.org. This interaction can protect FlgM from proteolysis and regulate its secretion, thereby controlling the activity of the flagellum-specific sigma factor FliA mdpi.combiorxiv.orgfrontiersin.org.

In Campylobacter jejuni, FliS, along with FliW, plays a crucial role in flagella biogenesis and flagellin secretion, processes essential for motility and host colonization frontiersin.orgnih.gov. The distinct substrate specificities of FliS and FliW towards glycosylated and non-glycosylated flagellins likely contribute to the optimal processing and assembly of C. jejuni flagellins frontiersin.orgnih.gov.

Recent research using deep learning approaches to study protein-protein interactions in bacterial pathogens has further illuminated the complex networks involving FliS. These studies have identified the interaction between FliS and FlgM in various pathogens and have provided structural insights into how FlgM might compete with flagellin for binding to FliS biorxiv.orgnih.gov. These unique interaction networks and regulatory roles underscore the importance of FliS in the pathogenesis of various bacterial species.

Evolutionary Congruence of the fliS Gene with Core Bacterial Genomes

Studies investigating the evolutionary history of flagellar genes have examined the congruence between the phylogeny of individual flagellar genes and the phylogeny of core bacterial genomes. In Salmonella enterica, analyses of flagellar gene clusters revealed that fliS, along with fliA, showed congruence with the core genome phylogeny nih.govnih.gov. This suggests that fliS has largely evolved in step with the core genetic makeup of these bacteria, unlike some other flagellar genes like fliC and fljB, which can undergo frequent homologous recombination nih.govnih.gov.

Advanced Experimental Methodologies in Flis Protein Research

Genetic Engineering and Mutant Strain Construction

Genetic manipulation of the fliS gene has been fundamental to understanding its in vivo role. By creating and analyzing mutant strains, scientists can observe the direct consequences of FliS absence or alteration on flagellar synthesis and motility.

Targeted gene knockout is a primary method used to investigate the function of FliS. This technique involves the complete removal or disruption of the fliS gene in the bacterial chromosome. In Borrelia burgdorferi, the Lyme disease spirochete, deletion of fliS resulted in non-motile mutants with defective flagellar filaments. researchgate.net This loss-of-function approach demonstrated that FliS is essential for the proper assembly of the flagellum.

To confirm that the observed phenotype is a direct result of the fliS deletion and not due to unintended secondary mutations, complementation studies are performed. In these experiments, a functional copy of the fliS gene is reintroduced into the knockout strain, typically on a plasmid or at a different chromosomal location. Restoration of motility and normal flagellar structure in the complemented strain confirms the specific function of FliS. For instance, in Bacillus subtilis, a fliS mutant exhibited crippled motility and flagellar filament assembly, phenotypes that could be rescued by providing a functional copy of the fliS gene. nih.govresearchgate.net

Site-directed mutagenesis is a powerful technique for creating specific, targeted changes in the DNA sequence of a gene, leading to precise alterations in the protein's amino acid sequence. patsnap.comwikipedia.orgfoodsafety.institute This method is instrumental in dissecting the structure-function relationships of the FliS protein by allowing researchers to investigate the roles of individual amino acids or specific domains. patsnap.comnih.gov

By systematically substituting specific amino acid residues within FliS, researchers can identify those critical for its interaction with flagellin (B1172586) (its substrate) and other components of the flagellar export apparatus. For example, mutations in conserved hydrophobic regions of chaperone proteins have been shown to disrupt substrate binding. nih.gov While specific published examples of extensive site-directed mutagenesis on FliS are not as numerous as for other flagellar proteins, this approach is crucial for mapping the binding interfaces and understanding the molecular mechanism of chaperone activity.

Mutagenesis Strategy Purpose Example Application for FliS
Alanine ScanningIdentify critical residues for protein function by substituting them with alanine.Mutating conserved surface residues of FliS to identify the flagellin binding site.
Substitution of Charged ResiduesInvestigate the role of electrostatic interactions.Altering charged residues on the surface of FliS to probe interactions with the type III secretion system.
Truncation MutantsDetermine the function of specific protein domains.Creating N- or C-terminal deletions of FliS to identify regions essential for its chaperone activity.

Biochemical and Biophysical Characterization Techniques

To complement genetic studies, a suite of biochemical and biophysical techniques is employed to characterize the this compound and its interactions in a controlled, in vitro environment.

Studying FliS biochemically requires obtaining large quantities of pure, active protein. This is typically achieved through recombinant protein expression, most commonly in Escherichia coli. nih.govwashington.edubio-rad.com The fliS gene is cloned into an expression vector, which is then introduced into E. coli for overexpression.

Expression and Purification: Often, FliS is expressed with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification. nih.gov After cell lysis, the tagged this compound can be selectively captured from the cell lysate using affinity chromatography. nih.gov Further purification steps, such as size-exclusion chromatography, are often employed to obtain a highly pure and homogeneous protein sample. nih.gov

Solubility and Renaturation: A common challenge in overexpressing proteins is the formation of insoluble aggregates known as inclusion bodies. igem.org In some cases, FliS or its binding partners, like flagellin, are insoluble when overexpressed. nih.gov To overcome this, proteins can be purified from inclusion bodies under denaturing conditions (e.g., using urea or guanidinium chloride) and then refolded into their active conformation through a process called renaturation. igem.org This often involves a gradual removal of the denaturant, for example, through dialysis. igem.org In the case of Helicobacter pylori flagellins, stable, soluble proteins were only obtained when co-expressed with FliS, highlighting the chaperone's role in maintaining substrate solubility. nih.gov

Understanding the function of FliS as a chaperone necessitates the characterization of its interactions with its binding partners. A variety of in vitro and in vivo assays are used to detect and quantify these interactions.

Affinity Pull-downs: This technique is used to identify and confirm protein-protein interactions. In a typical pull-down assay, a "bait" protein (e.g., GST-tagged FliS) is immobilized on a resin. A cell lysate or a solution containing the potential "prey" protein (e.g., flagellin) is then passed over the resin. If the prey protein interacts with the bait, it will be captured and can be detected by methods like Western blotting. researchgate.net This method was used to demonstrate that in H. pylori, both flagellin and a protein called HP1076 can bind to FliS. nih.gov

Far Western Blotting: This technique is similar to a standard Western blot but is used to detect protein-protein interactions. Proteins from a cell lysate are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a purified, labeled "bait" protein (e.g., FliS). If the bait protein interacts with a protein on the membrane, it can be detected.

Yeast Two-Hybrid (Y2H) Screens: The Y2H system is a powerful in vivo genetic method for identifying novel protein-protein interactions. nih.govnih.govyoutube.com It relies on the reconstitution of a functional transcription factor. The "bait" protein (e.g., FliS) is fused to the DNA-binding domain of the transcription factor, and a library of potential "prey" proteins is fused to the activation domain. If the bait and prey interact, the two domains of the transcription factor are brought into proximity, activating the expression of a reporter gene.

Gel Shift Assays (Electrophoretic Mobility Shift Assay - EMSA): While primarily used for protein-DNA interactions, this technique can be adapted to study protein-protein interactions. The formation of a complex between two proteins results in a larger molecule that migrates more slowly through a non-denaturing polyacrylamide gel compared to the individual proteins. This "shift" in mobility provides evidence of an interaction.

Intrinsic Tryptophan Fluorescence: The fluorescence of tryptophan residues within a protein is sensitive to the local environment. When a protein binds to a partner, the environment of its tryptophan residues may change, leading to a change in fluorescence intensity or wavelength. This can be monitored to study the binding kinetics and affinity of the interaction between FliS and flagellin.

Chemical Cross-linking: This method uses chemical reagents to covalently link interacting proteins. After cross-linking, the protein complex can be analyzed by techniques like SDS-PAGE and mass spectrometry to identify the interacting partners and even map the interaction interface.

Interaction Assay Principle Information Gained
Affinity Pull-downImmobilized "bait" protein captures interacting "prey" proteins from a solution.Identification and confirmation of interaction partners.
Yeast Two-HybridIn vivo reconstitution of a transcription factor upon protein interaction, activating a reporter gene.Discovery of novel protein-protein interactions.
Intrinsic Tryptophan FluorescenceChanges in the fluorescence of tryptophan residues upon complex formation.Binding affinity (Kd), stoichiometry, and kinetics.
Chemical Cross-linkingCovalent linkage of proteins in close proximity.Identification of interacting partners and mapping of binding sites.

Determining the three-dimensional structure of FliS is essential for understanding its mechanism of action at a molecular level. Several high-resolution techniques are employed for this purpose.

X-ray Crystallography: This has been the most successful method for determining the atomic-resolution structure of FliS. libretexts.orgnih.govjic.ac.uk The technique requires the production of highly pure and concentrated protein that can be induced to form well-ordered crystals. libretexts.org These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the protein. libretexts.orgjic.ac.uk The crystal structure of the FliS-flagellin heterodimer has been solved, revealing a hydrophobic and polar binding pocket on FliS that accommodates the C-terminal region of flagellin. researchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions in solution. nih.govthermofisher.comnih.govthermofisher.com The method measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated solvent. nih.govyoutube.com Regions of the protein that are protected from the solvent (e.g., involved in secondary structure or protein-protein interfaces) will exchange more slowly. youtube.com HDX-MS has been used to map the binding interface between flagellin and FliW, a protein that also interacts with flagellin, by identifying regions with reduced deuterium uptake upon complex formation. researchgate.net This technique can similarly be applied to precisely map the FliS-flagellin interaction interface.

Structural Method Principle Resolution Key Information for FliS
X-ray CrystallographyX-ray diffraction from a protein crystal.Atomic (~1-3 Å)Detailed 3D structure of FliS and its complex with flagellin. researchgate.net
SAXSScattering of X-rays by molecules in solution.Low (~10-25 Å)Overall shape, size, and oligomeric state of FliS-containing complexes in solution. researchgate.net
HDX-MSMass spectrometry to measure deuterium uptake by the protein backbone.Peptide-levelProtein dynamics and mapping of interaction interfaces. researchgate.netnih.gov

Functional Assays for Bacterial Systems

Advanced experimental methodologies are crucial for elucidating the precise role of the this compound in bacterial motility and flagellar function. These functional assays provide quantitative and qualitative data on the impact of FliS on complex cellular processes.

Comprehensive Motility Assays (e.g., Swarming, Swimming, Chemotaxis)

Motility assays are fundamental in assessing the functional consequences of FliS deletion or mutation. These assays typically involve observing and quantifying the movement of bacteria on different types of media.

Swarming Motility: This is a collective, surface-translocating behavior that requires functional flagella. In Bacillus subtilis, wild-type strains are proficient at swarming and can cover a 0.7% LB agar plate in approximately 4.5 hours. In contrast, a ∆fliS mutant is non-swarming. researchgate.net Specific mutations within the fliS gene, such as fliS Δ2-18 and fliS Y7A,Y10A, also result in a non-swarming phenotype, similar to the complete deletion of the gene. researchgate.net

Swimming Motility: This assay assesses the movement of individual bacteria in a liquid or semi-solid medium. Studies in Yersinia pseudotuberculosis have shown that a fliS mutant is weakly motile. nih.gov Similarly, in Escherichia coli, mutants with defects in genes required for swarming are also tested for their swimming abilities on media with a lower agar concentration (e.g., 0.3%). asm.org

Chemotaxis Assays: Chemotaxis, the directed movement of bacteria in response to chemical gradients, is also dependent on functional flagella. While direct chemotaxis assays on fliS mutants are less commonly detailed, the severe motility defects observed in swarming and swimming assays strongly imply that chemotactic behavior would also be significantly impaired. nih.govresearchgate.net

Table 1: Swarming Motility Assay of Bacillus subtilis Strains

StrainMotility PhenotypeTime to Cover Plate (approx.)
Wild-Type (WT)Swarming proficient4.5 hours
∆fliSNon-swarmingN/A
fliS Δ2-18Non-swarmingN/A
fliS Y7A,Y10ANon-swarmingN/A
fliS K33ESwarming proficientNot specified

Quantitative Flagellin Secretion Assays

FliS is known to function as a chaperone for the flagellin subunit, FliC (or its homologs like Hag in B. subtilis). Quantitative secretion assays are therefore vital to directly measure the efficiency of flagellin export in the presence and absence of FliS.

A common method to quantify secreted flagellin involves creating a mutant strain that is incapable of polymerizing flagellin into a filament, for instance, by deleting the filament-capping protein gene (fliD). In such a strain, flagellin monomers are secreted into the culture supernatant. The amount of secreted flagellin can then be quantified using techniques like Western blotting or dot blotting with an anti-flagellin antibody.

In a study on Bacillus subtilis, a fliS csrA fliD triple mutant was compared to a fliW csrA fliD triple mutant. The results showed that the strain lacking FliS had a 30- to 100-fold reduction in the amount of secreted Hag protein in the supernatant, confirming a significant defect in flagellin secretion. nih.gov

Table 2: Relative Flagellin Secretion in Bacillus subtilis Mutants

Mutant StrainRelative Amount of Secreted HagFold Reduction Compared to Control
fliW csrA fliD (Control)100%N/A
fliS csrA fliD~1-3.3%30- to 100-fold

Detailed Flagellar Assembly and Morphological Analysis (e.g., Electron Microscopy, Filament Length Quantification)

To visualize the structural consequences of impaired flagellin secretion due to the absence of FliS, detailed morphological analysis of flagella is performed, most commonly using transmission electron microscopy (TEM).

Studies have consistently shown that mutants lacking fliS exhibit severe defects in flagellar filament assembly.

In Pseudomonas fluorescens F113, a fliS mutant was observed to produce thin and short flagellar filaments. researchgate.net

Similarly, in Campylobacter jejuni, a fliS knockout strain carried severely truncated flagella. frontiersin.org

Fluorescence microscopy of B. subtilis filaments in a ∆fliS mutant showed a deficiency in secreting flagellin, leading to a lack of filaments, while some other fliS mutants like fliS K33E showed the presence of short flagellar filaments. researchgate.net

Quantification of filament length provides a measurable parameter for the effect of FliS. While wild-type bacteria can have flagellar filaments several micrometers in length (e.g., 5–20 µm), fliS mutants often have filaments that are significantly shorter or are completely absent. nih.gov In some experimental setups, the average length of flagellar filaments can be measured across a population of cells to provide statistical significance to the observed phenotype. researchgate.netpnas.orgnih.gov

Table 3: Flagellar Morphology in Wild-Type vs. fliS Mutant Bacteria

OrganismStrainFlagellar Phenotype observed by Electron/Fluorescence Microscopy
Pseudomonas fluorescensfliS mutantThin, short flagellar filament
Campylobacter jejunifliS knockoutSeverely truncated flagella
Bacillus subtilis∆fliSDeficient in filament assembly (no visible filaments)

Gene Expression and Promoter Activity Profiling (e.g., Quantitative Reverse Transcription PCR (qRT-PCR), Reporter Gene Assays)

To understand the regulatory aspects of FliS, its own expression and its effect on other genes are studied using molecular biology techniques.

Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to quantify the levels of specific mRNA transcripts. In Listeria monocytogenes, the deletion of other flagellar basal body genes, such as flhB, fliM, or fliY, resulted in a significant downregulation of fliS transcription, as measured by qRT-PCR. nih.govfrontiersin.org This indicates that the expression of fliS is coordinated with the expression of other genes in the flagellar regulon. Transcriptomic analyses in Vibrio alginolyticus have also shown that the absence of the fliR gene leads to a significantly decreased expression of fliS among other flagellar genes. frontiersin.orgnih.gov

Reporter Gene Assays: To study the activity of the fliS promoter, a reporter gene such as gfp (encoding green fluorescent protein) or lacZ (encoding β-galactosidase) can be fused downstream of the fliS promoter region. The expression of the reporter protein, which can be easily measured, then serves as a proxy for the promoter's activity under different conditions. nih.govsanger.ac.ukbmglabtech.com For instance, in Yersinia pseudotuberculosis, it was found that in a fliS deletion mutant, the activities of flagellar late-class promoters were significantly increased, suggesting a regulatory role for FliS in the flagellar assembly process. nih.gov

Computational and Bioinformatics Approaches in this compound Analysis

Computational and bioinformatics tools are indispensable for predicting the structure and function of proteins like FliS, guiding further experimental validation.

Advanced Sequence Alignment and Homology Modeling for Structural Prediction

Sequence Alignment: The amino acid sequence of FliS can be aligned with sequences of other known flagellar chaperones or proteins with known structures to identify conserved regions and potential functional domains. This is a crucial first step in understanding the evolutionary relationships and structural similarities of FliS across different bacterial species. mdpi.com

Homology Modeling: In the absence of an experimentally determined structure, homology modeling (or comparative modeling) can be used to build a three-dimensional model of FliS. wikipedia.orgnih.gov This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. wikipedia.org The process involves:

Identifying a homologous protein with a known experimental structure (the "template").

Aligning the amino acid sequence of FliS (the "target") with the template sequence.

Building a 3D model of FliS based on the coordinates of the template structure.

Refining and validating the model.

Servers like SWISS-MODEL provide automated workflows for homology modeling. expasy.orgnih.gov The crystal structure of the FliS/flagellin heterodimer has been solved for some species, revealing that FliS is a highly helical protein. frontiersin.orgresearchgate.netnih.gov For instance, the structure of FliS in complex with the C-terminal D0 domain of flagellin in Helicobacter pylori has been determined, showing a conserved binding mode. nih.gov These existing structures can serve as excellent templates for homology modeling of FliS from other species, providing insights into its interaction with flagellin and other potential binding partners. nih.gov The models can reveal key residues involved in these interactions, which can then be targeted for site-directed mutagenesis to experimentally verify their functional importance.

Molecular Dynamics Simulations for Conformational Studies and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-resolved behavior of biological macromolecules at an atomic level. While extensive structural data from experimental methods like X-ray crystallography exist for the this compound and its complexes, these provide largely static snapshots. MD simulations complement this information by introducing the dimension of time, allowing for the exploration of the protein's conformational landscape, the flexibility of different regions, and the dynamic nature of its interactions with binding partners such as the flagellin protein, FliC.

Conformational Landscape of FliS

MD simulations of the apo-FliS protein can reveal its intrinsic flexibility and the repertoire of conformations it can adopt in solution. These simulations typically model the protein in a solvated environment that mimics physiological conditions. By tracking the atomic coordinates over time, researchers can analyze various parameters to understand the protein's dynamics.

Key analyses in conformational studies include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average deviation of the protein's backbone atoms over the course of a simulation from a reference structure (e.g., the crystal structure). A stable RMSD indicates that the protein has reached equilibrium, while significant fluctuations can signify conformational changes.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of individual residues or regions within the protein. Higher RMSF values correspond to more mobile regions, which are often functionally important, such as loops involved in protein-protein interactions.

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that can be used to identify the dominant modes of motion in a protein. By analyzing the principal components, researchers can visualize the large-scale conformational changes that the protein undergoes.

While specific MD simulation studies exclusively focused on the conformational landscape of FliS are not extensively documented in publicly available literature, the general principles of protein dynamics suggest that the helical regions of FliS would exhibit relative stability, while the loop regions connecting them would display higher flexibility. These flexible regions are prime candidates for involvement in the initial recognition and binding of flagellin.

Interaction Dynamics of the FliS-FliC Complex

MD simulations of the FliS-FliC complex are crucial for understanding the stability of the interaction and identifying the key residues that mediate binding from a dynamic perspective. These simulations can provide insights that are not apparent from static crystal structures, such as the role of water molecules at the interface and the energetic contributions of individual amino acids to the binding affinity.

Important aspects of interaction dynamics studies include:

Interfacial Analysis: Simulations allow for the detailed analysis of the protein-protein interface, including the number and type of contacts (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) formed between FliS and FliC over time. The persistence of these interactions throughout the simulation can indicate their importance for complex stability.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the FliS-FliC complex. These calculations can help to quantify the strength of the interaction and to dissect the energetic contributions of different components (e.g., van der Waals, electrostatic).

Identification of "Hotspot" Residues: By performing in silico alanine scanning or other computational mutagenesis approaches on the simulation data, it is possible to identify "hotspot" residues that are critical for the binding interaction. These are residues that, when mutated, are predicted to cause a significant disruption to the binding affinity.

Although specific published studies detailing all-atom MD simulations of the FliS-FliC complex with comprehensive dynamic analyses are limited, the existing structural information provides a strong foundation for such computational investigations. For instance, the crystal structure of the Helicobacter pylori FliS in complex with the C-terminal D0 domain of the flagellin protein FlaB reveals an extensive binding interface. An MD simulation based on this structure would likely show that the hydrophobic and polar interactions observed in the crystal structure are maintained and dynamic throughout the simulation, contributing to the stability of the complex.

The following table outlines a hypothetical set of parameters and potential findings from a molecular dynamics simulation study of a FliS-FliC complex, based on common practices in the field.

Simulation Parameter Description Typical Value/Finding
System FliS-FliC complex in explicit solventComplex solvated in a water box with counter-ions
Force Field A set of parameters to describe the potential energy of the systemAMBER, CHARMM, or GROMOS
Simulation Time The total duration of the simulation100 - 500 nanoseconds (ns)
Temperature The temperature at which the simulation is run300 K (physiological temperature)
Pressure The pressure at which the simulation is run1 bar (atmospheric pressure)
RMSD of FliS Stability of the this compound during the simulationExpected to be stable after an initial equilibration period
RMSD of FliC Stability of the bound flagellin domainExpected to be stable when complexed with FliS
Interfacial Hydrogen Bonds Number of hydrogen bonds at the FliS-FliC interfaceFluctuating around a stable average number
Key Interacting Residues Residues consistently involved in strong interactionsIdentification of specific hydrophobic and charged residues
Binding Free Energy (ΔG) Estimated strength of the FliS-FliC interactionA negative value indicating a favorable interaction

Further computational studies employing advanced simulation techniques, such as enhanced sampling methods, could provide a more exhaustive exploration of the conformational space of FliS and the pathways of its binding to and dissociation from flagellin. These studies would be invaluable for a complete understanding of the chaperone's mechanism of action.

Emerging Research Frontiers and Non Canonical Functions of Flis Protein

Role of Bacterial FliS Protein in Plant Immunity Response

The this compound, isolated from an endophytic Pseudomonas bacterium found in the roots of the upland cotton cultivar Zhongmian 44, has been identified as an active elicitor of immune responses in plants. nih.govfrontiersin.orgnih.govresearchgate.net This protein has demonstrated the ability to trigger defense mechanisms in plants, offering a promising avenue for the development of novel strategies to protect crops from devastating diseases.

A key indicator of a plant's ability to recognize a potential pathogen and mount a defense is the hypersensitive response (HR), a form of programmed cell death that restricts the spread of infection. nih.gov Research has shown that the in vitro purified this compound can induce a significant hypersensitive response when injected into tobacco leaves, a model system for studying plant-pathogen interactions. nih.govfrontiersin.orgnih.govresearchgate.net The observation of conspicuous cell necrosis in the infiltrated areas of the tobacco leaves confirms the biological activity of the this compound as an elicitor of this rapid, localized defense mechanism. nih.govfrontiersin.org This response is a hallmark of effector-triggered immunity (ETI), a robust defense pathway in plants. nih.gov

The induction of HR by this compound is associated with the production of key defense signaling molecules. nih.govfrontiersin.orgresearchgate.net Studies have revealed that cotton plants treated with this compound exhibit an accumulation of hydrogen peroxide (H₂O₂) and callose, both of which are critical components of the early defense response. nih.govfrontiersin.orgresearchgate.net Hydrogen peroxide acts as a signaling molecule and can also have direct antimicrobial effects, while callose deposition strengthens the cell wall to prevent pathogen ingress.

The plant immune system is regulated by a complex network of signaling pathways, with salicylic acid (SA) and jasmonic acid (JA) being two of the most critical phytohormones involved in defense against pathogens. frontiersin.orgnih.gov The this compound has been shown to activate both the SA and JA signaling pathways in cotton, leading to a broad-spectrum defense response. nih.govfrontiersin.orgnih.govresearchgate.net

Upon treatment with this compound, a significant increase in the expression of key genes associated with both the SA and JA pathways has been observed. nih.govfrontiersin.org For the SA pathway, the relative expression levels of NPR1 (Nonexpressor of Pathogenesis-Related Genes 1) and a peroxidase gene (POD4) were markedly upregulated. nih.govfrontiersin.org Similarly, for the JA pathway, the expression of LOX (Lipoxygenase) and AOS (Allene Oxide Synthase), two crucial enzymes in JA biosynthesis, was also significantly increased. nih.govfrontiersin.org This dual activation of SA and JA pathways suggests that this compound can induce a comprehensive and robust defense response in cotton. nih.govfrontiersin.org

Furthermore, the expression of several downstream defense-related genes, such as pathogenesis-related protein 1 (PR1), β-1,3-glucanase (GLU), and chitinase (CHI), was also induced in cotton leaves after being sprayed with a FliS solution, providing further evidence of the activation of these defense pathways. nih.govfrontiersin.org

Verticillium wilt, caused by the soil-borne fungus Verticillium dahliae, is a destructive disease that poses a significant threat to cotton production worldwide. nih.govfrontiersin.orgnih.govresearchgate.net The ability of this compound to elicit a strong immune response in cotton has significant implications for the control of this disease.

Pretreatment of cotton plants with this compound has been shown to effectively reduce the severity of Verticillium wilt. nih.govfrontiersin.org In one study, the disease index in the FliS-treated group was significantly lower than in the control group, with a relative biocontrol efficacy of 12.33. researchgate.net This enhanced resistance is attributed to the induction of various defense mechanisms, including the production of defense enzymes like polyphenol oxidase (PPO), peroxidase (POD), and phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org These enzymes are involved in the synthesis of defensive compounds and the reinforcement of cell walls.

The findings strongly suggest that the this compound has the potential to be used as a biological regulator to enhance the resistance of upland cotton to V. dahliae. nih.govfrontiersin.orgnih.govresearchgate.net

Untapped Potential of this compound in Biotechnological and Agricultural Applications

The demonstrated ability of the this compound to act as a potent plant immune elicitor opens up a range of possibilities for its use in biotechnology and agriculture. ncert.nic.in As a naturally derived protein, FliS offers a potentially sustainable and environmentally friendly alternative to conventional chemical pesticides for disease management in crops. nih.gov

The application of this compound as a biological regulator could lead to the development of novel biopesticides or plant strengtheners. nih.govfrontiersin.orgnih.govresearchgate.net These products could be applied to crops to prime their immune systems, making them more resilient to pathogen attacks. This approach aligns with the principles of integrated pest management (IPM) and sustainable agriculture.

Furthermore, the gene encoding the this compound could be utilized in genetic engineering to develop crop varieties with enhanced intrinsic resistance to diseases like Verticillium wilt. uqam.ca By expressing the fliS gene in plants, it may be possible to create crops that are constitutively primed for a rapid and effective defense response upon pathogen challenge.

The research into the non-canonical functions of this compound is still in its early stages, but the initial findings are highly promising. Further studies are needed to explore the full spectrum of its activity in different plant species and against a wider range of pathogens. Unlocking the full potential of this compound could provide valuable tools for ensuring global food security in the face of increasing challenges from plant diseases.

Future Directions in Flis Protein Research

Elucidation of Atomic-Level Dynamics and Kinetic Mechanisms in Multi-Protein Complexes Involving FliS

Future research will increasingly focus on understanding the dynamic molecular interactions of FliS at an atomic level. While the static structures of FliS and its complexes are being unraveled, the kinetic mechanisms governing these interactions remain a significant area for exploration. Advanced techniques such as cryo-electron microscopy (cryo-EM) and molecular dynamics (MD) simulations are becoming instrumental in visualizing the conformational changes that occur as FliS interacts with its binding partners, such as the flagellin (B1172586) subunit (FliC) and components of the flagellar type III secretion system (fT3SS). nih.govnih.gov These methods can provide insights into the transient states and energy landscapes of these multi-protein complexes, which are crucial for a complete understanding of their function.

A key area of investigation will be the detailed kinetic analysis of the FliS/flagellin/FliW heterotrimer and its interaction with the fT3SS component FlhA. researchgate.net Understanding the on- and off-rates of these interactions, the order of binding events, and the conformational changes that trigger substrate release and secretion will be critical. High-speed atomic force microscopy (HS-AFM) is a promising technique that can visualize the dynamic behavior of proteins in action, offering the potential to directly observe the structural dynamics of these complexes. kanazawa-u.ac.jp By combining these advanced structural and kinetic studies, researchers can build comprehensive models of how FliS facilitates the efficient and ordered assembly of the flagellum.

Comprehensive Mapping of Species-Specific Regulatory Networks and their Crosstalk with FliS Protein Function

The regulation of flagellar synthesis is a complex process that is tightly integrated with various cellular signaling pathways. While the core components of the flagellar assembly machinery are conserved across many bacterial species, the regulatory networks that control their expression and activity can be highly species-specific. pnas.org A significant future direction will be to comprehensively map these species-specific regulatory networks and to understand how they intersect with the function of FliS.

In some bacteria, the expression of fliS is co-regulated with other flagellar genes. For instance, in Bacillus subtilis, the fliS gene is part of an operon that includes fliD and fliT, which is under the control of the alternative sigma factor σD. ebi.ac.uk However, the broader regulatory inputs that modulate the activity of this operon in response to different environmental cues are not fully understood. Future research will likely employ systems biology approaches, such as transcriptomics and proteomics, to identify the global regulatory factors that influence FliS expression and function in different bacterial species.

Furthermore, there is growing evidence of crosstalk between flagellar assembly and other cellular processes, such as cell division and virulence. nih.govnih.gov For example, in some pathogenic bacteria, flagellar proteins have been implicated in processes other than motility. nih.gov Investigating the potential role of FliS in these interconnected pathways will be crucial. This could involve identifying non-canonical interaction partners of FliS and elucidating the signaling cascades that link flagellar assembly to other aspects of bacterial physiology.

In-depth Investigation of Unconventional and Non-Flagellar Roles of this compound

While the primary role of FliS as a flagellin chaperone is well-established, there are emerging hints that it may possess unconventional or non-flagellar functions. nih.gov Future research will need to systematically investigate these possibilities. One avenue of exploration is the potential for FliS to interact with proteins other than flagellin. Given its role as a chaperone, it is conceivable that FliS could have a broader substrate specificity under certain conditions or in particular bacterial species.

In some bacteria, components of the flagellar apparatus have been co-opted for other functions, such as protein secretion systems that deliver virulence factors into host cells. frontiersin.org It is plausible that FliS, or proteins with structural similarity to FliS, could play a role in these non-flagellar secretion systems. Investigating the interactome of FliS in a variety of bacterial species, particularly those with complex lifestyles and multiple secretion systems, could reveal novel functions.

Another area of interest is the potential for FliS to have intracellular roles independent of protein secretion. Chaperone proteins are involved in a wide range of cellular processes, including protein folding, quality control, and stress responses. Future studies could explore whether FliS participates in any of these pathways, particularly under conditions of cellular stress where protein homeostasis is challenged.

Development of Novel Antimicrobial or Agricultural Strategies Targeting or Utilizing this compound

The essential role of FliS in flagellar assembly and motility in many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents. nih.govnih.gov Motility is often a key virulence factor, enabling bacteria to reach sites of infection and to form biofilms. Therefore, inhibiting the function of FliS could represent a viable strategy to attenuate bacterial pathogenicity. Future research in this area will focus on the discovery and development of small molecules or peptides that can specifically disrupt the interaction between FliS and flagellin or interfere with its binding to the flagellar export apparatus. nih.govelifesciences.org Targeting protein biogenesis and folding pathways is an emerging strategy for developing new antibiotics. nih.gov

Conversely, the this compound itself could be utilized for beneficial applications in agriculture. A recent study has shown that the application of purified this compound can enhance the resistance of cotton plants to Verticillium wilt, a devastating fungal disease. nih.govfrontiersin.org The this compound was found to induce a hypersensitive response in the plants and to activate the expression of defense-related genes. nih.govfrontiersin.org This suggests that FliS can act as a potent elicitor of the plant immune system.

Future agricultural research will likely focus on several key areas:

Optimizing Application: Determining the most effective concentrations, formulations, and application methods for this compound to maximize disease resistance in a variety of crops.

Elucidating the Mechanism: Investigating the specific plant receptors that recognize the this compound and the downstream signaling pathways that are activated to mount a defense response.

Broadening the Scope: Testing the efficacy of this compound against a wider range of plant pathogens, including other fungi, bacteria, and viruses.

Transgenic Approaches: Exploring the possibility of genetically engineering plants to express the fliS gene, thereby providing constitutive resistance to certain diseases.

These research directions highlight the potential of FliS not only as a target for antimicrobial development but also as a tool for sustainable agriculture.

Q & A

Q. What is the primary role of FliS in bacterial flagellar assembly?

FliS functions as a cytoplasmic chaperone that facilitates flagellin (FliC) export by preventing premature polymerization and ensuring proper substrate delivery to the type III secretion system (T3SS) . Methodologically, this role is validated through:

  • Gene knockout studies : Comparing flagellin export efficiency in fliS mutants (e.g., Salmonella typhimurium ΔfliS) versus wild-type strains using SDS-PAGE and Western blotting .
  • Structural analysis : Co-immunoprecipitation assays to confirm FliS-FliC interactions .

Q. How can researchers experimentally confirm FliS localization in bacterial cells?

Subcellular fractionation coupled with Western blotting is a standard approach:

  • Separate cytoplasmic and membrane fractions via ultracentrifugation.
  • Use anti-FliS antibodies to detect protein presence in cytoplasmic fractions, as FliS lacks transmembrane domains .

Advanced Research Questions

Q. How does FliS exhibit dual regulatory roles—promoting flagellin export while inhibiting FlgM secretion?

FliS’s dual function arises from its interaction with distinct substrates and regulatory checkpoints:

  • Flagellin chaperoning : FliS binds nascent FliC to prevent cytoplasmic aggregation, enhancing export efficiency .
  • FlgM inhibition : FliS competes with FlgM for T3SS access, delaying FlgM secretion until hook-basal body completion. This is demonstrated in fliS mutants, where FlgM export increases, leading to hyper-flagellation (Table 2, ).
  • Experimental validation : Quantify FlgM levels in supernatant fractions of fliS knockout strains using trichloroacetic acid precipitation and Western blotting .

Q. What methodological approaches resolve contradictions in FliS’s regulatory mechanisms across bacterial species?

  • Cross-species gene replacement : Substitute fliS homologs (e.g., from Aquifex aeolicus) into Salmonella and assess motility rescue via swarm assays. Spontaneous suppressor mutations (e.g., in fliS or flhB) can clarify functional conservation .
  • Structural flexibility assays : Circular dichroism spectroscopy to compare conformational dynamics of wild-type vs. mutated FliS proteins .

Q. How do FliS-FlhA interactions influence filament length regulation in polar vs. peritrichous flagella?

In Campylobacter jejuni, FlaG antagonizes FliS by competing for FlhA binding, shortening filaments. Key methodologies include:

  • Co-precipitation assays : Validate FliS-FlhA binding in ΔflaG mutants .
  • Cryo-EM : Resolve structural interfaces between FliS and FlhA’s cytoplasmic domain .

Q. What experimental designs address challenges in studying FliS-protein interactions in vivo?

  • Fluorescent tagging : Fuse FliS with GFP/mCherry for real-time localization via fluorescence microscopy.
  • Bacterial two-hybrid systems : Screen for FliS interactors (e.g., FliT, FlgM) in controlled genetic backgrounds .
  • Quantitative proteomics : Compare protein abundance in wild-type vs. ΔfliS strains using SILAC or TMT labeling .

Methodological & Data Analysis Considerations

Q. How to ensure reproducibility in FliS-related flagellar assembly studies?

  • Follow NIH preclinical guidelines: Report strain genotypes, growth conditions (e.g., minimal media with 0.2% glycerol), and flagellation quantification methods (e.g., TEM imaging ≥50 cells) .
  • Use flgM mutants as positive controls for hyper-flagellation .

Q. What statistical frameworks are appropriate for analyzing FliS mutant phenotypes?

  • ANOVA with post-hoc tests : Compare flagellar counts across multiple mutants (e.g., fliS, fliD, fliT).
  • Regression models : Correlate FliS expression levels (via qRT-PCR) with flagellin export rates .

Emerging Research Directions

Q. Can machine learning predict FliS interaction networks across diverse bacterial species?

  • Sequence-based models : Train on conserved domains (e.g., FliS’s N-terminal substrate-binding region) using AlphaFold2 or RoseTTAFold .
  • Cross-species homology mapping : Use tools like BLAST-P to identify functional analogs in non-model organisms (e.g., Vibrio spp.) .

Q. How to integrate FliS regulatory mechanisms into synthetic biology applications?

  • Engineered T3SS : Modify FliS substrate specificity to secrete heterologous proteins (e.g., antigens) by altering its binding pockets via site-directed mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.